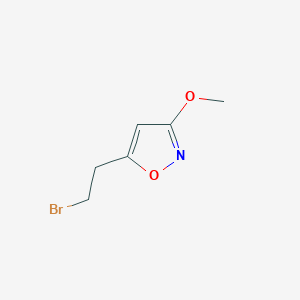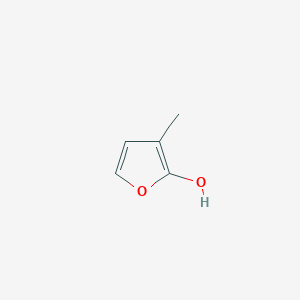
3-Methylfuran-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylfuran-2-ol is a chemical compound belonging to the furan family, characterized by a furan ring substituted with a hydroxyl group at the second position and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylfuran-2-ol can be achieved through several methods. One common approach involves the reaction of furfural with methylmagnesium bromide, followed by hydrolysis to yield this compound. Another method includes the catalytic hydrogenation of 3-Methylfuran-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent functional group transformations to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylfuran-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 3-Methylfuran-2-carboxylic acid.
Reduction: 3-Methylfuran-2-methanol.
Substitution: Various alkyl and acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methylfuran-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of flavoring agents and fragrances due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-Methylfuran-2-ol involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activities and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylfuran: Similar structure but lacks the hydroxyl group.
2,5-Dimethylfuran: Contains an additional methyl group at the fifth position.
Furfural: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
3-Methylfuran-2-ol is unique due to the presence of both a hydroxyl and a methyl group on the furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6O2 |
|---|---|
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
3-methylfuran-2-ol |
InChI |
InChI=1S/C5H6O2/c1-4-2-3-7-5(4)6/h2-3,6H,1H3 |
InChI-Schlüssel |
XBQFNUDJBBFUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


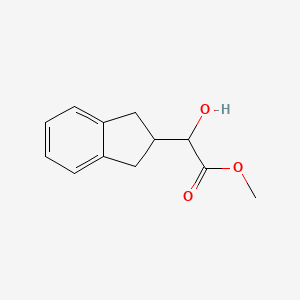
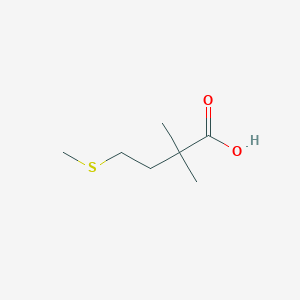
![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
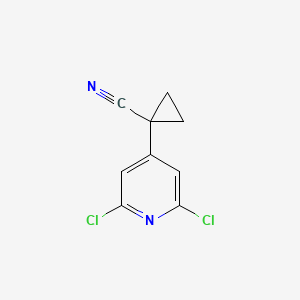
![1-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13605631.png)
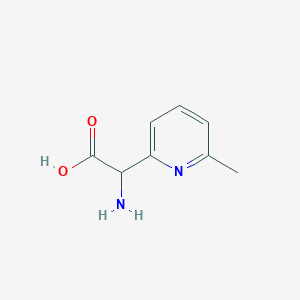

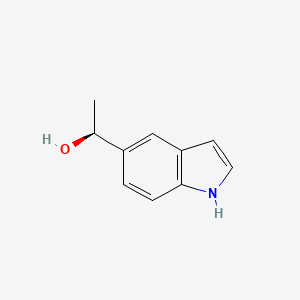
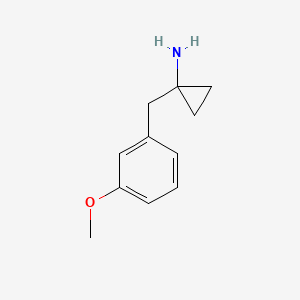
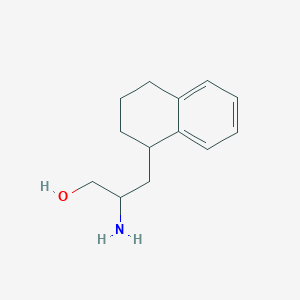

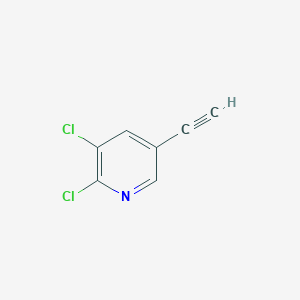
![6-Oxa-9-azaspiro[3.6]decan-2-olhydrochloride](/img/structure/B13605677.png)
